![molecular formula C27H26N2O4 B4022297 N-[(3,4-二甲氧基苯基)(8-羟基-7-喹啉基)甲基]-3-苯基丙酰胺](/img/structure/B4022297.png)

N-[(3,4-二甲氧基苯基)(8-羟基-7-喹啉基)甲基]-3-苯基丙酰胺

描述

Synthesis Analysis

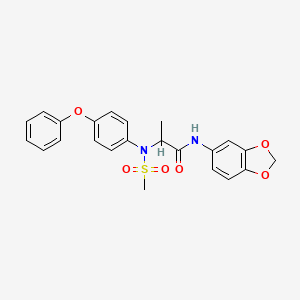

The synthesis of quinoline derivatives, such as N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide, often involves complex routes that include the use of protective groups, Friedel–Crafts reactions, and cyclization processes. For instance, efficient syntheses of related quinoline metabolites have been achieved by employing methanesulfonyl as a protective group for the phenolic hydroxy group in a Friedel–Crafts reaction, demonstrating a simpler synthetic route in high yield. This method showcases the adaptability and complexity of synthesizing specific quinoline derivatives (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their complex aromatic systems, which include fused benzene and pyridine rings. This configuration is crucial for their chemical reactivity and interactions with biological molecules. The crystal structure analysis of related compounds provides insights into their conformation, hydrogen bonding, and overall molecular geometry, which are essential for understanding their chemical behavior and potential applications (Kolev et al., 1995).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including hydrolysis, coordination with metal ions, and reactions with electrophiles. These reactions highlight the ambiphilic nature of some quinoline molecules, where the presence of both nucleophilic and electrophilic sites within the same molecule facilitates diverse chemical transformations. For example, the synthesis and hydrolysis of ambiphilic quinoline derivatives demonstrate their reactivity towards both nucleophilic and electrophilic agents, leading to the formation of complex products with potential biological activities (Son et al., 2010).

科学研究应用

止痛和抗炎活性

研究已经确定了辛可芬的类似物,包括与 N-[(3,4-二甲氧基苯基)(8-羟基-7-喹啉基)甲基]-3-苯基丙酰胺相关的化合物,显示出有效的止痛特性。对这些化合物的进一步修饰显示出良好的抗炎活性,表明它们在开发用于疼痛和炎症管理的新型治疗剂方面具有潜力 Mishra, Agrawal, & Maini, 1988.

外周苯二氮卓受体的放射性配体

与感兴趣的化学物质在结构上相关的 novel 喹啉-2-甲酰胺衍生物已被标记为放射性配体的潜在用途。这些化合物可以促进体内外周苯二氮卓受体的非侵入性评估,并通过正电子发射断层扫描 (PET) 辅助研究各种神经和精神疾病 Matarrese et al., 2001.

对癌细胞系的细胞毒活性

苯并[b][1,6]萘啶的甲酰胺衍生物,与 N-[(3,4-二甲氧基苯基)(8-羟基-7-喹啉基)甲基]-3-苯基丙酰胺在结构上相似,已显示出对各种癌细胞系具有显着的细胞毒活性。这些发现表明它们作为抗癌药物开发的先导化合物的潜力 Deady, Rodemann, Zhuang, Baguley, & Denny, 2003.

诱导细胞凋亡的抗癌剂

研究表明,某些与关注化学物质相关的喹啉-2(1H)-酮衍生物对肿瘤细胞系具有有效的细胞毒性,并且可以在 G2/M 期诱导细胞周期停滞的情况下诱导细胞凋亡。这些化合物代表了抗癌治疗的新线索,强调了喹啉衍生物在药物化学中的多功能性 Chen, Lin, Huang, Chan, Kuo, Lee, & Huang, 2013.

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-32-22-14-12-20(17-23(22)33-2)25(29-24(30)15-10-18-7-4-3-5-8-18)21-13-11-19-9-6-16-28-26(19)27(21)31/h3-9,11-14,16-17,25,31H,10,15H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAFQAWOULZVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-adamantyl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4022219.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4022226.png)

![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022228.png)

![methyl 3-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B4022232.png)

![N-[2-furyl(8-hydroxy-5-nitro-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4022245.png)

![N-[(4-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4022253.png)

![N~1~-cycloheptyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4022260.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4022290.png)

![4-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4022302.png)

![1-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]azepane](/img/structure/B4022304.png)

![1-[(2-nitrophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4022307.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022320.png)